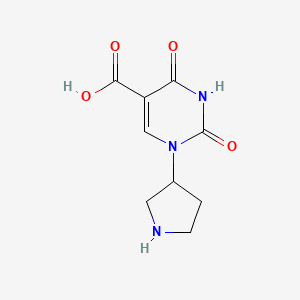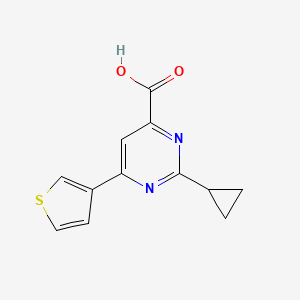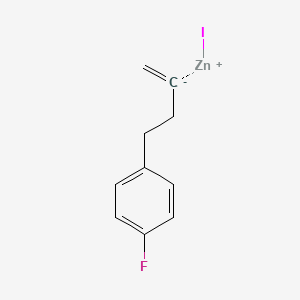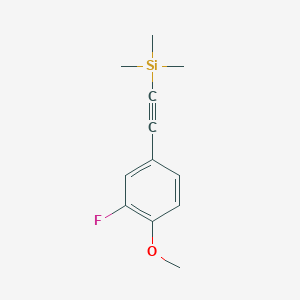
(3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane is an organosilicon compound that features a phenylethynyl group substituted with a fluoro and methoxy group, and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane typically involves the reaction of 3-fluoro-4-methoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The phenylethynyl group can be oxidized to form different products.
Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes.
Common Reagents and Conditions
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Oxidation: Oxidizing agents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various functionalized phenylethynyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
(3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Industry: The compound can be used in the production of advanced materials, such as conducting polymers and other specialty chemicals.
Mécanisme D'action
The mechanism by which (3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane exerts its effects depends on the specific application. In organic synthesis, the trimethylsilyl group acts as a protecting group, which can be selectively removed under mild conditions. The phenylethynyl group can participate in various reactions, such as cycloaddition and cross-coupling, to form new carbon-carbon bonds. The fluoro and methoxy groups can influence the reactivity and selectivity of these reactions by altering the electronic properties of the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Fluoro-4-methoxy-phenylethynyl)-phenylamine
- 1-(3-Fluoro-4-methoxy-phenylethynyl)-cyclopentanol
Uniqueness
(3-Fluoro-4-methoxy-phenylethynyl)-trimethyl-silane is unique due to the presence of the trimethylsilyl group, which provides additional reactivity and versatility in organic synthesis. The combination of fluoro and methoxy substituents on the phenylethynyl group also imparts distinct electronic properties that can be exploited in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C12H15FOSi |
|---|---|
Poids moléculaire |
222.33 g/mol |
Nom IUPAC |
2-(3-fluoro-4-methoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15FOSi/c1-14-12-6-5-10(9-11(12)13)7-8-15(2,3)4/h5-6,9H,1-4H3 |
Clé InChI |
UBLVRRIBENJYIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C#C[Si](C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


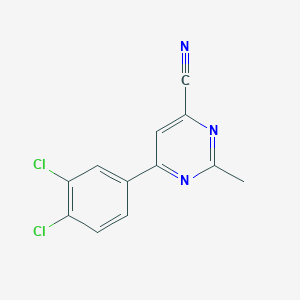
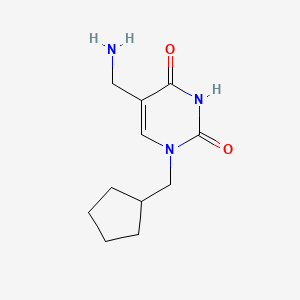
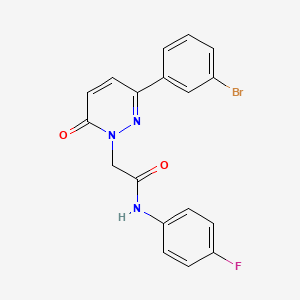
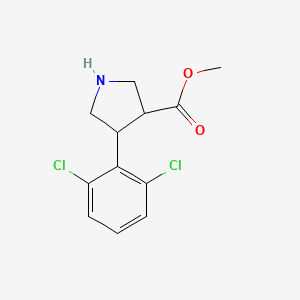
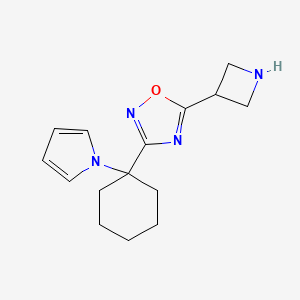
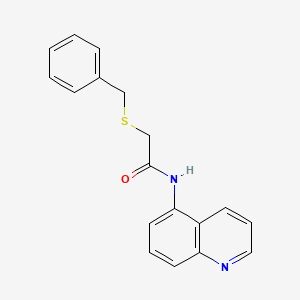

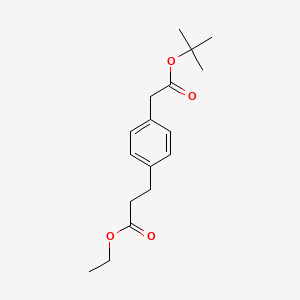
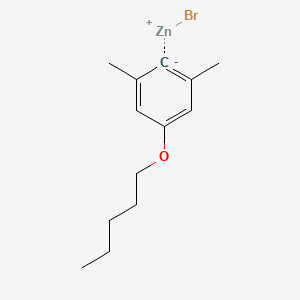

![3-Isopropylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14878725.png)
